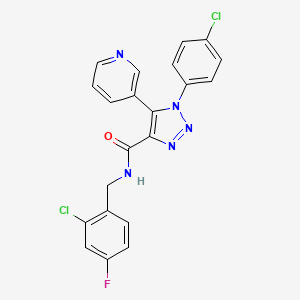
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-hydroxypyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-hydroxypyrimidine-4-carboxamide” is a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules, such as nucleotides .
Molecular Structure Analysis
The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has several functional groups attached to it, including a carboxamide group and a hydroxy group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the carboxamide group might participate in condensation reactions, and the hydroxy group could potentially be involved in substitution reactions .Aplicaciones Científicas De Investigación
Synthesis and Heterocyclic Compound Development
Research on N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-hydroxypyrimidine-4-carboxamide and its derivatives focuses on the synthesis of novel heterocyclic compounds with potential biological activities. For instance, Abu‐Hashem et al. (2020) described the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, indicating the versatility of pyrimidinyl compounds as precursors in organic synthesis. These compounds showed promising COX-2 inhibitory, analgesic, and anti-inflammatory activities, underscoring their potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
The chemical structure of this compound provides a scaffold for developing antimicrobial agents. Hossan et al. (2012) synthesized a series of pyrimidinones and oxazinones with good antibacterial and antifungal activities, indicating the compound's utility in developing new antimicrobial strategies (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Anticancer and Anti-inflammatory Agents
The framework of this compound also serves as a basis for synthesizing compounds with anticancer and anti-inflammatory properties. Rahmouni et al. (2016) developed pyrazolopyrimidines derivatives showing significant anti-5-lipoxygenase and anticancer activities, highlighting the compound's potential in cancer and inflammation treatment (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-hydroxypyrimidine-4-carboxamide is the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 . RdRp is a key enzyme in the replication of SARS-CoV-2 and plays a crucial role in the synthesis of viral RNA .
Mode of Action
This compound: interacts with its target, the RdRp, potentially inhibiting the synthesis of viral RNA . This interaction could lead to a decrease in viral replication within the host cell .
Biochemical Pathways
The biochemical pathways affected by This compound are primarily related to viral replication. By inhibiting RdRp, the compound disrupts the replication of SARS-CoV-2, potentially leading to a decrease in viral load .
Result of Action
The molecular and cellular effects of This compound ’s action are primarily related to its potential inhibitory effect on RdRp. This could result in a decrease in viral replication, potentially leading to a reduction in viral load within the host .
Propiedades
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O4/c15-6-1-4(11-3-12-6)7(16)13-5-2-10-9(18)14-8(5)17/h1-3H,(H,13,16)(H,11,12,15)(H2,10,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNDHADKEQPATP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)C(=O)NC2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

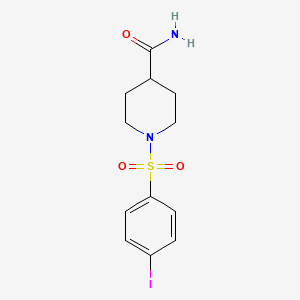
![8-(4-Methoxybenzoyl)-6-[(2-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2616930.png)
![tert-Butyl [3,3'-biazetidine]-1-carboxylate hemioxalate](/img/structure/B2616932.png)
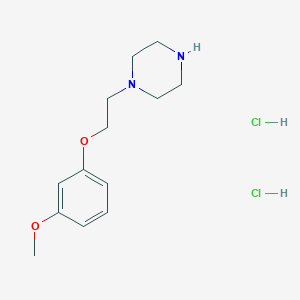
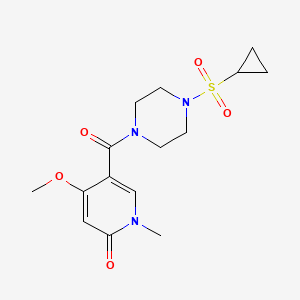

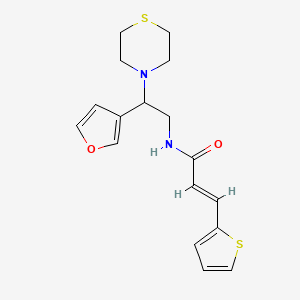
![3-(5-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2616941.png)

![N-(4-(tert-butyl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2616944.png)
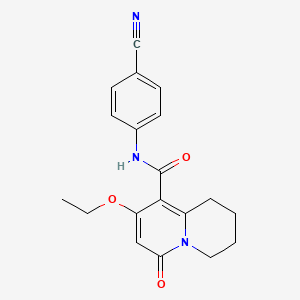
![N~2~-(2-hydroxyethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine](/img/structure/B2616950.png)
![5-Methoxy-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2616951.png)
